![molecular formula C8H17Br2N B1378021 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide CAS No. 1384429-85-9](/img/structure/B1378021.png)
1-(2-Bromoethyl)-4-methylpiperidine hydrobromide
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Bromination of 1-methylpiperidine-4-carboxaldehyde gave 4-bromo-1-methylpiperidine-4-carboxaldehyde hydrobromide, which was used to synthesize triazaspiro derivatives. Such derivatives were obtained through cyanoethylation and alkylation, leading to mono- and di-substituted compounds. This process demonstrates the use of bromoethylated piperidine derivatives in creating complex heterocyclic frameworks (Kuroyan et al., 1986).
Dehydration of Bromide Compounds : Dehydration of hydroxy(ethoxy)-aryl-N,N-pentamethylenemorpholinium bromides was achieved through various methods, including heating with hydrobromic acid, refluxing in an acetic acid-hydrogen bromide mixture, or treating with phosphorus tribromide. This resulted in products like N-bromoethyl(carbethoxy)-N-phenacylmorpholinium bromide and N-2-bromoethylpiperidine hydrobromide, showcasing the chemical versatility of bromoethyl derivatives (Kourounakis, 1978).
Intramolecular Bromoamination : The addition of bromine to certain amines resulted in bromomethylpyrrolidine hydrobromides, which upon further treatment yielded aziridines and bromopiperidine hydrobromides. This illustrates the role of brominated intermediates in facilitating intramolecular reactions and the formation of nitrogen-containing cycles (Horning & Muchowski, 1974).
Synthesis of Folic Acid Analogues : Bromomethylpteridinediamine hydrobromides were used in the synthesis of folic acid analogues, demonstrating the application of bromoethylated compounds in the construction of biologically relevant molecules (Piper et al., 1987).
Preparation of S,N-Disubstituted Derivatives : Bromoethylated piperidine derivatives were used in the synthesis of S,N-disubstituted derivatives of thiouracil, showcasing their utility in creating compounds with potential pharmacological properties (Pospieszny & Wyrzykiewicz, 2008).
properties
IUPAC Name |
1-(2-bromoethyl)-4-methylpiperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQPLXFNVFWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-methylpiperidine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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